Acetic acid;2-chlorobenzene-1,4-diol
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Overview
Description
Acetic acid;2-chlorobenzene-1,4-diol, also known as 2-chlorohydroquinone acetate, is an organic compound with the molecular formula C8H9ClO4. This compound is a derivative of hydroquinone, where one of the hydrogen atoms in the benzene ring is replaced by a chlorine atom and an acetic acid group is attached to the benzene ring. It is a white crystalline solid that is soluble in organic solvents.
Preparation Methods
The synthesis of acetic acid;2-chlorobenzene-1,4-diol can be achieved through several methods. One common method involves the Friedel-Crafts acylation of 2-chlorohydroquinone with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acylating agent .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the desired product. The use of alternative catalysts such as metal triflates or ionic liquids can also be explored to enhance the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Acetic acid;2-chlorobenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-chloro-1,4-benzoquinone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield 2-chlorohydroquinone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces hydroquinones .
Scientific Research Applications
Acetic acid;2-chlorobenzene-1,4-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in the development of new drugs for treating various diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;2-chlorobenzene-1,4-diol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane of bacteria, leading to cell lysis and death. The compound’s antioxidant properties may be due to its ability to scavenge free radicals and prevent oxidative damage to cells .
Comparison with Similar Compounds
Acetic acid;2-chlorobenzene-1,4-diol can be compared with other similar compounds such as:
2-Chlorohydroquinone: Similar in structure but lacks the acetic acid group.
Hydroquinone: Lacks both the chlorine atom and the acetic acid group.
2,4-Dichlorophenol: Contains two chlorine atoms but lacks the hydroxyl and acetic acid groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
101981-89-9 |
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Molecular Formula |
C8H9ClO4 |
Molecular Weight |
204.61 g/mol |
IUPAC Name |
acetic acid;2-chlorobenzene-1,4-diol |
InChI |
InChI=1S/C6H5ClO2.C2H4O2/c7-5-3-4(8)1-2-6(5)9;1-2(3)4/h1-3,8-9H;1H3,(H,3,4) |
InChI Key |
QSQKSKAXZSLOHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC(=C(C=C1O)Cl)O |
Origin of Product |
United States |
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